
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinazoline and imidazole-4-carboxylic acid.
Reaction Conditions: The key step involves the coupling of 2-methylquinazoline with imidazole-4-carboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or imidazole rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicine, it is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Effects: By binding to its targets, the compound can inhibit or activate specific biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other quinazoline derivatives like erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the combination of the quinazoline and imidazole rings, which may confer distinct biological activities.
Comparison: Compared to other quinazoline derivatives, this compound may exhibit different pharmacokinetic properties, potency, and selectivity for its targets.
Eigenschaften
Molekularformel |
C13H10N4O2 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
1-(2-methylquinazolin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-15-10-5-3-2-4-9(10)12(16-8)17-6-11(13(18)19)14-7-17/h2-7H,1H3,(H,18,19) |
InChI-Schlüssel |
XCQBEBBQZONHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3C=C(N=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



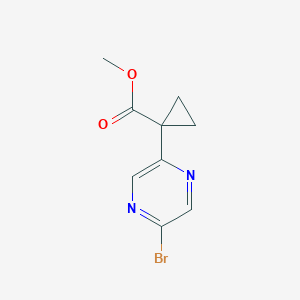
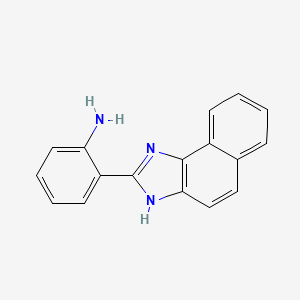
![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)
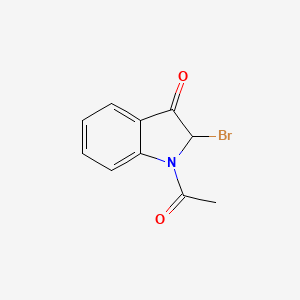

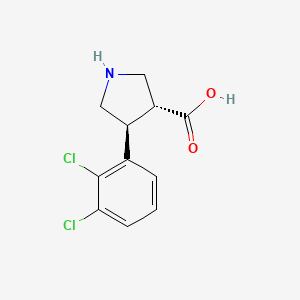
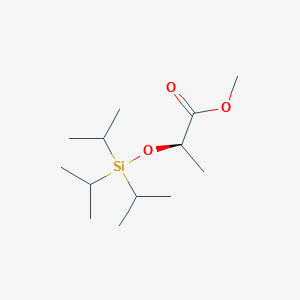

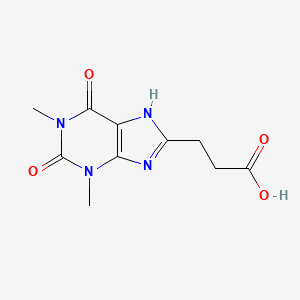
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
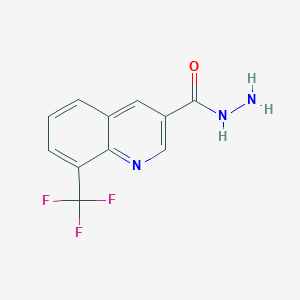
![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)
